N-{6-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide
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Description
The compound “N-{6-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide” is a chemical compound with a complex structure . It is related to a class of compounds known as TRPM8 antagonists .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a cyclopropane carboxamide group attached to a pyridazine ring via a sulfanyl linkage . The pyridazine ring is further substituted with a carbamoyl group, which is linked to a trifluoromethoxy-substituted phenyl group .Physical and Chemical Properties Analysis
The compound has a molecular formula of C17H15F3N4O3S and an average mass of 412.386 Da . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the retrieved data.Mechanism of Action
Target of Action
The primary target of this compound is the Transient Receptor Potential Melastatin 8 (TRPM8) . TRPM8 is the predominant mammalian cold-temperature thermosensor and is a nonselective cation channel expressed in a subpopulation of sensory neurons in the peripheral nervous system .
Mode of Action
The compound acts as an antagonist to the TRPM8 receptor . As an antagonist, it binds to the receptor and blocks its activation, thereby inhibiting the downstream effects triggered by the activation of the receptor .
Biochemical Pathways
Trpm8 is implicated in nerve circuitry related to migraine pathogenesis, including the trigeminal and pterygopalatine ganglia . Therefore, the compound’s action on TRPM8 could potentially affect these pathways.
Pharmacokinetics
Efforts have been made to improve the drug-like properties of initial leads, particularly the removal of cyp3a4-induction liability and improvement of pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its antagonistic effect on the TRPM8 receptor. By blocking the activation of TRPM8, the compound could potentially reduce the risk of migraines .
Properties
IUPAC Name |
N-[6-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O3S/c18-17(19,20)27-12-5-3-11(4-6-12)21-14(25)9-28-15-8-7-13(23-24-15)22-16(26)10-1-2-10/h3-8,10H,1-2,9H2,(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYYXVZNTBOCOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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